1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide
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Overview
Description
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornane family, which is known for its rigid and stable bicyclic framework. The presence of the sulfonamide group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the Ethane Group: The ethane group can be introduced via alkylation reactions.
Sulfonamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity towards targets such as enzymes or receptors.
Comparison with Similar Compounds
1-{Bicyclo[2.2.1]heptan-2-yl}ethanone: Similar bicyclic structure but lacks the sulfonamide group.
1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1,2-diol: Contains additional hydroxyl groups, altering its reactivity and applications.
Bicyclo[2.2.1]heptan-2-ol: A simpler structure with a hydroxyl group instead of the sulfonamide.
Uniqueness: 1-{Bicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)ethanesulfonamide |
InChI |
InChI=1S/C9H17NO2S/c1-6(13(10,11)12)9-5-7-2-3-8(9)4-7/h6-9H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
SETSLPXIPALKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)S(=O)(=O)N |
Origin of Product |
United States |
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